C 87 - 1609281-56-2

C 87

Catalog Number: EVT-2576170
CAS Number: 1609281-56-2
Molecular Formula: C24H15ClN6O3S
Molecular Weight: 502.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Cytochalasin B is classified as a fungal metabolite and is primarily derived from species of the fungus Helminthosporium (now known as Bipolaris). It falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms but play crucial roles in ecological interactions and human health.

Synthesis Analysis

The synthesis of Cytochalasin B has been achieved through various methods, primarily focusing on total synthesis and semi-synthesis from natural precursors. One notable synthetic route involves the use of an intramolecular Diels–Alder reaction, which allows for the construction of the complex tricyclic structure characteristic of cytochalasins.

Key Synthesis Steps

  1. Starting Material: The synthesis often begins with N,N-dibenzyl phenylalanal as a precursor.
  2. Formation of Unsaturated Ketones: Intermolecular Horner-Wadsworth-Emmons (HWE) condensation is performed to create trans-α,β-unsaturated ketones with high selectivity.
  3. Cyclization: The Diels–Alder reaction is employed to form the bicyclic intermediate.
  4. Functional Group Modifications: Subsequent steps involve protecting groups exchange and oxidation reactions to refine the structure towards Cytochalasin B.

These steps yield Cytochalasin B with high purity and efficiency, showcasing the effectiveness of modern synthetic techniques in producing complex natural products .

Molecular Structure Analysis

Cytochalasin B has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C18H23NC_{18}H_{23}N with a molecular weight of approximately 267.39 g/mol.

Structural Features

  • Tricyclic Framework: The core structure consists of three interconnected rings that contribute to its biological activity.
  • Functional Groups: The presence of hydroxyl (-OH) and amine (-NH) groups plays a crucial role in its interaction with cellular components.
  • Stereochemistry: The compound exhibits specific stereochemical configurations that are essential for its biological function.

Crystallographic studies have provided detailed insights into the spatial arrangement of atoms within Cytochalasin B, confirming its three-dimensional conformation .

Chemical Reactions Analysis

Cytochalasin B is known for its ability to inhibit actin polymerization, which affects various cellular processes. It interacts with the cytoskeleton by binding to actin filaments, leading to disruption in cell shape and motility.

Key Reactions

  • Actin Polymerization Inhibition: Cytochalasin B binds to the barbed end of actin filaments, preventing further polymerization.
  • Cell Cycle Arrest: The compound can induce cell cycle arrest in various cell types by interfering with mitotic spindle formation.
  • Apoptosis Induction: At higher concentrations, Cytochalasin B can trigger apoptosis through mechanisms involving cytoskeletal disruption .
Mechanism of Action

The mechanism by which Cytochalasin B exerts its effects primarily revolves around its interaction with actin filaments. By binding to the barbed end of actin monomers, it prevents their addition to growing filaments, thus inhibiting actin dynamics.

Detailed Mechanism

  1. Binding Affinity: Cytochalasin B has a high affinity for actin monomers compared to filamentous actin.
  2. Conformational Changes: Upon binding, it induces conformational changes that stabilize the monomeric form of actin.
  3. Disruption of Cellular Processes: This stabilization leads to impaired cellular processes such as migration, division, and intracellular transport due to altered cytoskeletal architecture.

This mechanism highlights Cytochalasin B's role as a potent tool for studying cytoskeletal dynamics in live cells .

Physical and Chemical Properties Analysis

Cytochalasin B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but poorly soluble in water.
  • Melting Point: The melting point is typically reported around 150°C.
  • Stability: The compound is relatively stable under acidic conditions but can degrade under prolonged exposure to light or high temperatures.

These properties are critical for its application in laboratory settings and influence how it is handled during experiments .

Applications

Cytochalasin B has diverse applications across various scientific fields:

  • Cell Biology Research: It serves as a tool for studying cytoskeletal dynamics, cell motility, and morphology.
  • Pharmacological Studies: Its ability to induce apoptosis makes it useful in cancer research for understanding tumor cell behavior.
  • Toxicological Assessments: Researchers utilize Cytochalasin B to evaluate cytotoxicity and genotoxicity in various biological systems.

Additionally, ongoing studies explore its potential therapeutic applications in treating diseases associated with cytoskeletal dysfunctions .

Introduction

Historical Context and Discovery Milestones

The discovery of compound C87 ((E)-4-(2-(4-chloro-3-nitrophenyl)) emerged from a transformative era in anti-inflammatory drug development, marked by efforts to overcome limitations of biological therapeutics targeting tumor necrosis factor alpha (Tumor Necrosis Factor Alpha). Prior to C87's identification, commercial Tumor Necrosis Factor Alpha inhibitors like infliximab (monoclonal antibody) and etanercept (Fusion Protein) dominated clinical practice. While effective for conditions like rheumatoid arthritis and inflammatory bowel disease, these biomacromolecules faced significant challenges including poor oral bioavailability, exclusion from the blood-brain barrier, complex manufacturing processes, and high production costs [1]. This therapeutic gap propelled intensive research into small-molecule alternatives that could directly inhibit Tumor Necrosis Factor Alpha signaling with improved pharmacological properties.

In 2012, researchers employed an innovative computer-aided drug design strategy to identify C87 as a pioneering small-molecule Tumor Necrosis Factor Alpha inhibitor. Utilizing the crystal structure of the Tumor Necrosis Factor Beta·Tumor Necrosis Factor Receptor 1 complex (Protein Data Bank code 1Tumor Necrosis Factor Receptor) as a template, virtual screening was performed against a library of approximately 90,000 compounds. The computational approach specifically targeted residues within the Tumor Necrosis Factor Alpha-Tumor Necrosis Factor Receptor interaction interface [1]. Following virtual screening, functional validation through cell-based cytotoxicity assays revealed C87 potently inhibited Tumor Necrosis Factor Alpha-induced cell death in L929 murine fibroblast cells, exhibiting a half-maximal inhibitory concentration of 8.73 μM. Subsequent surface plasmon resonance experiments confirmed C87's direct binding to Tumor Necrosis Factor Alpha, providing crucial mechanistic validation [1].

Table 1: Key Milestones in the Discovery and Development of C87

YearMilestone AchievementSignificance
2012Identification via virtual screeningFirst small-molecule inhibitor designed to target Tumor Necrosis Factor Alpha-Tumor Necrosis Factor Receptor interface
2014Validation of direct Tumor Necrosis Factor Alpha bindingSurface plasmon resonance confirmed physical interaction with dissociation constant (KD) in micromolar range
2014In vivo efficacy demonstrationSignificant attenuation of Tumor Necrosis Factor Alpha-induced acute hepatitis in murine model
2014Mechanism elucidationInhibition of Tumor Necrosis Factor Alpha-triggered signaling cascades (Nuclear Factor Kappa B, c-Jun N-terminal kinase)

A landmark achievement occurred with the in vivo validation of C87 in a murine model of acute hepatitis induced by Tumor Necrosis Factor Alpha. Administration of C87 significantly reduced hepatic inflammation, minimized liver damage, and improved survival rates, establishing its therapeutic potential for inflammatory conditions. This demonstration of efficacy in a living organism represented a critical milestone, as previous small-molecule Tumor Necrosis Factor Alpha inhibitors had largely failed to translate efficacy from in vitro models to in vivo systems [1]. The discovery of C87 thus represented a scientific breakthrough as one of the first effective small-molecule Tumor Necrosis Factor Alpha inhibitors capable of disrupting the Tumor Necrosis Factor Alpha-Tumor Necrosis Factor Receptor interaction through direct binding—a mechanism previously achievable only with biologics [1].

Significance in Modern Pharmacological Research

C87 occupies a pivotal position in contemporary pharmacology as a proof-of-concept molecule that challenged the prevailing therapeutic paradigm dominated by biologic Tumor Necrosis Factor Alpha inhibitors. Its identification validated the hypothesis that small molecules could effectively disrupt protein-protein interactions at cytokine-receptor interfaces—target spaces traditionally considered "undruggable" due to their extensive surface areas and shallow binding pockets [1]. This breakthrough has stimulated extensive research into optimized small-molecule Tumor Necrosis Factor Alpha inhibitors with improved pharmacodynamic and pharmacokinetic profiles.

The mechanistic novelty of C87 lies in its direct binding to Tumor Necrosis Factor Alpha, preventing its interaction with Tumor Necrosis Factor Receptor 1 (p55) and Tumor Necrosis Factor Receptor 2 (p75) receptors. This mechanism differs fundamentally from intracellular pathway inhibitors or Tumor Necrosis Factor Alpha expression suppressors. Through this action, C87 effectively blocks downstream Tumor Necrosis Factor Alpha signaling cascades, including Nuclear Factor Kappa B activation, c-Jun N-terminal kinase phosphorylation, and Inhibitor of Nuclear Factor Kappa B alpha degradation. Consequently, it inhibits the expression of pro-inflammatory mediators such as interleukin-1 alpha, interleukin-6, chemokine (C-X-C motif) ligand 1, and interferon regulatory factor 1 [1].

Table 2: Comparative Profile of C87 Versus Biological Tumor Necrosis Factor Alpha Inhibitors

PropertyC87Biological Inhibitors (e.g., Infliximab, Etanercept)
Molecular Weight~414 Da (calculated)75,000–150,000 Da
Administration RoutePotential for oral administrationParenteral (intravenous/subcutaneous)
Blood-Brain Barrier PenetrationTheoretically feasibleHighly restricted
Production ComplexityStandard chemical synthesisComplex biomanufacturing
Target SpecificityDirect Tumor Necrosis Factor Alpha binderDirect Tumor Necrosis Factor Alpha binder
StabilityHigher chemical stabilitySusceptible to denaturation

C87's significance extends beyond its specific mechanism to its therapeutic potential across diverse inflammatory pathologies. The compound demonstrated efficacy in models of acute hepatitis, suggesting applications in hepatic inflammatory conditions. More broadly, its mechanism supports potential investigation in rheumatoid arthritis, inflammatory bowel disease, septic shock, and multiple sclerosis—conditions with established Tumor Necrosis Factor Alpha pathology [1]. The structural characteristics of C87 (molecular formula: C24H15ClN6O3S; PubChem CID: 4016403) contribute to its pharmacological advantages over biologics, including potential for oral bioavailability, simplified large-scale production, reduced immunogenicity risk, and enhanced tissue distribution, including possible central nervous system penetration [1] [3].

From a drug development perspective, C87 established the validity of integrated approaches combining computational modeling with functional biological assays. This methodology has since been adopted for numerous other challenging therapeutic targets. Furthermore, the compound serves as a valuable chemical tool for probing Tumor Necrosis Factor Alpha signaling biology in vitro and in vivo, enabling mechanistic studies that were previously constrained by the limitations of biological inhibitors [1]. The ongoing exploration of C87 derivatives and structurally related compounds continues to drive innovation in cytokine modulation therapeutics, potentially expanding treatment options for inflammatory diseases that affect millions worldwide.

Properties

CAS Number

1609281-56-2

Product Name

C 87

IUPAC Name

4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

Molecular Formula

C24H15ClN6O3S

Molecular Weight

502.93

InChI

InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H

InChI Key

VELQTEBILFDDQX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.